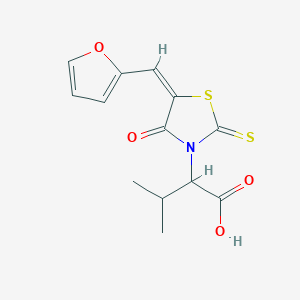
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H13NO4S2 and its molecular weight is 311.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a complex organic compound notable for its diverse biological activities. This compound features a thiazolidinone core, a furan moiety, and a branched carboxylic acid side chain, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Chemical Structure
Key Features:
- Thiazolidinone Core: Known for its biological activity, particularly in medicinal chemistry.
- Furan Moiety: Associated with significant interactions in biological systems.
- Carboxylic Acid Group: Enhances solubility and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone and furan structures often exhibit antimicrobial properties. For instance, derivatives of related compounds have shown activity against various bacterial strains. In vitro studies have demonstrated that this compound possesses antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored through computational docking studies and in vitro assays. The thiazolidinone ring is believed to interact with cancer-related proteins, potentially inhibiting tumor growth. In one study, the compound exhibited cytotoxicity against several cancer cell lines, with IC50 values indicating significant effectiveness .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It is hypothesized that the thiazolidinone moiety may inhibit specific inflammatory pathways, reducing cytokine production in immune cells. Experimental results suggest that this compound can decrease inflammation markers in cultured cells .
The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in disease processes. The furan and thiazolidinone structures may facilitate binding to these targets, leading to modulation of their activity .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of furan derivatives with thiazolidinones under basic conditions. Various synthetic routes have been explored to optimize yield and purity .
Common Synthetic Routes:
| Method | Description | Yield |
|---|---|---|
| Condensation | Furan aldehyde + Thiazolidinone | High |
| Recrystallization | Purification method post-synthesis | Moderate |
Case Studies
- Antimicrobial Study: A study by Zvarec et al. reported that derivatives similar to this compound showed significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 16–32 mg/ml .
- Cytotoxicity Assay: In vitro tests on cancer cell lines demonstrated that the compound inhibited cell proliferation effectively, with IC50 values suggesting it could be developed into a potential anticancer agent .
Eigenschaften
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-7(2)10(12(16)17)14-11(15)9(20-13(14)19)6-8-4-3-5-18-8/h3-7,10H,1-2H3,(H,16,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIGPIGTJKAOO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














